Samarium trinitrate hexahydrate

説明

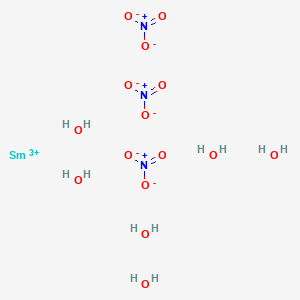

Samarium trinitrate hexahydrate is a chemical compound with the formula Sm(NO₃)₃·6H₂O. It is a slightly brown, odorless crystalline solid that is highly soluble in water. This compound is a source of samarium ions and is commonly used in various scientific and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

Samarium trinitrate hexahydrate is typically synthesized by reacting samarium hydroxide with nitric acid. The reaction proceeds as follows:

Sm(OH)3+3HNO3→Sm(NO3)3+3H2O

The resulting samarium trinitrate is then crystallized from the solution to obtain the hexahydrate form.

Industrial Production Methods

In industrial settings, the production of this compound involves the controlled reaction of samarium oxide or samarium hydroxide with nitric acid. The reaction mixture is then subjected to evaporation and crystallization processes to yield the hexahydrate crystals. The purity of the final product is ensured through various purification techniques, including recrystallization and filtration.

化学反応の分析

Types of Reactions

Samarium trinitrate hexahydrate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form samarium oxide.

Reduction: It can be reduced to lower oxidation states of samarium.

Substitution: It can participate in substitution reactions where the nitrate groups are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Heating this compound in the presence of oxygen can lead to the formation of samarium oxide.

Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used to reduce this compound.

Substitution: Various ligands, such as phosphates or sulfates, can be used to replace the nitrate groups under appropriate conditions.

Major Products Formed

Oxidation: Samarium oxide (Sm₂O₃)

Reduction: Lower oxidation state samarium compounds

Substitution: Samarium phosphate, samarium sulfate, etc.

科学的研究の応用

Catalytic Applications

1.1 Von Pechmann Condensation

One of the prominent uses of samarium trinitrate hexahydrate is as a catalyst in the von Pechmann condensation reaction, which is crucial for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of a strong acid catalyst. Samarium trinitrate serves as an efficient Lewis acid catalyst, facilitating the formation of coumarins, which are important in pharmaceuticals and fragrances .

1.2 Fuel Cell Electrolytes

This compound is also utilized in the synthesis of samarium-doped ceria (SDC), which is employed as an electrolyte in solid oxide fuel cells (SOFCs). The doping enhances ionic conductivity, making SDC a favorable material for improving fuel cell performance .

Material Science Applications

2.1 Optical Materials

The compound is used in the production of optical glasses and thin films due to its unique optical properties. Samarium ions can be incorporated into glass matrices to enhance their optical characteristics, making them suitable for applications in lasers and photonics .

2.2 Rare Earth Polymers

This compound can be used in the development of rare earth polymers that exhibit enhanced thermal stability and mechanical properties. These polymers find applications in various fields including aerospace and automotive industries .

Electronics and Photonics

3.1 Electronic Components

In electronics, this compound is involved in the fabrication of electronic components like capacitors and resistors due to its dielectric properties. The compound contributes to improving the performance and reliability of these components .

3.2 Laser Technology

Samarium compounds are used in laser technology, particularly in solid-state lasers where they serve as dopants to improve laser efficiency and output quality. The incorporation of samarium into laser materials enhances their performance by providing specific energy levels that facilitate laser action .

Environmental Applications

4.1 Catalysts for Environmental Protection

The compound plays a role in environmental applications as a catalyst for processes aimed at reducing pollutants from industrial emissions. Its catalytic properties make it suitable for use in environmental protection technologies, particularly in catalytic converters .

Case Studies and Research Findings

作用機序

Samarium trinitrate hexahydrate exerts its effects primarily through its role as a Lewis acid. As a Lewis acid, it can accept electron pairs from donor molecules, facilitating various chemical reactions. In catalytic applications, it activates substrates by coordinating with electron-rich sites, thereby enhancing the reactivity of the substrates. The molecular targets and pathways involved depend on the specific application and the nature of the substrates being used.

類似化合物との比較

Similar Compounds

- Neodymium trinitrate hexahydrate

- Europium trinitrate pentahydrate

- Yttrium trinitrate hexahydrate

- Praseodymium trinitrate hexahydrate

- Dysprosium trinitrate hydrate

Uniqueness

Samarium trinitrate hexahydrate is unique due to its specific electronic configuration and the resulting chemical properties. Compared to other rare earth nitrates, it exhibits distinct catalytic activity and reactivity patterns, making it particularly useful in certain synthetic and industrial applications. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds.

生物活性

Samarium trinitrate hexahydrate (Sm(NO₃)₃·6H₂O) is an inorganic compound of samarium, a rare earth element. This compound has garnered attention for its potential biological applications, particularly in the fields of catalysis and materials science. The biological activity of samarium compounds, including trinitrate hexahydrate, is an area of active research due to their unique properties.

This compound is a white crystalline solid that decomposes at 50°C to form anhydrous samarium(III) nitrate. It is soluble in water and forms various complexes with organic molecules, which can enhance its biological activity. The compound's synthesis typically involves the reaction of samarium hydroxide with nitric acid:

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Properties

Research indicates that samarium compounds may exhibit antioxidant properties, which are critical in mitigating oxidative stress in biological systems. This activity is particularly relevant in the context of cardiovascular health, where oxidative stress plays a significant role in disease progression.

2. Catalytic Applications

This compound serves as a Lewis acid catalyst in various organic reactions, including the synthesis of complex organic molecules. Its ability to facilitate chemical reactions enhances its utility in medicinal chemistry and material science.

3. Toxicological Profile

The toxicological data for this compound reveal that it may cause skin and eye irritation upon exposure. The LD50 value for oral ingestion in rats is reported to be approximately 2900 mg/kg, indicating moderate toxicity. However, there are no significant findings regarding carcinogenicity or mutagenicity associated with this compound .

Case Study 1: Organic Nitrate Therapy

A study explored the effects of organic nitrates on cardiovascular health, highlighting the potential role of samarium compounds in enhancing vasodilation through nitric oxide (NO) signaling pathways. The findings suggest that this compound could contribute to improving vascular function by increasing cGMP levels, which relaxes vascular smooth muscle .

Case Study 2: Synthesis and Characterization

Another research effort focused on the synthesis of luminescent materials using samarium(III) compounds, including trinitrate hexahydrate. The study demonstrated that these compounds could be effectively utilized in developing new photonic devices due to their unique luminescent properties .

Data Table: Comparative Analysis of Samarium Compounds

| Property | This compound | Other Samarium Compounds |

|---|---|---|

| Chemical Formula | Sm(NO₃)₃·6H₂O | Sm₂O₃ (Samarium Oxide) |

| Solubility | Soluble in water | Insoluble in water |

| LD50 (Oral, Rat) | 2900 mg/kg | Variable (depends on compound) |

| Biological Activity | Antioxidant, Catalytic | Varies by specific compound |

| Toxicity | Moderate | Varies |

特性

IUPAC Name |

samarium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.6H2O.Sm/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCOFJGRHQAIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N3O15Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160242 | |

| Record name | Samarium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13759-83-6 | |

| Record name | Samarium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium(III) nitrate, hexahydrate (1:3:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。